4-methanesulfonyl-2,2-dimethylbutanoic acid
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Overview
Description
4-Methanesulfonyl-2,2-dimethylbutanoic acid is a chemical compound with the molecular formula C7H14O4S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methanesulfonyl group attached to a dimethylbutanoic acid backbone, which imparts specific chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-2,2-dimethylbutanoic acid typically involves the reaction of 2,2-dimethylbutanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
2,2-dimethylbutanoic acid+methanesulfonyl chloride→4-methanesulfonyl-2,2-dimethylbutanoic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methanesulfonyl-2,2-dimethylbutanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylbutanoic acid: Lacks the methanesulfonyl group, resulting in different chemical reactivity.
Methanesulfonyl chloride: Used as a reagent in the synthesis of 4-methanesulfonyl-2,2-dimethylbutanoic acid.
Sulfone derivatives: Formed through the oxidation of this compound.
Uniqueness
This compound is unique due to the presence of both the methanesulfonyl group and the dimethylbutanoic acid backbone. This combination imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
412023-60-0 |
---|---|
Molecular Formula |
C7H14O4S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
2,2-dimethyl-4-methylsulfonylbutanoic acid |
InChI |
InChI=1S/C7H14O4S/c1-7(2,6(8)9)4-5-12(3,10)11/h4-5H2,1-3H3,(H,8,9) |
InChI Key |
BROOUFGFLBZXHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCS(=O)(=O)C)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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